(2,4-Dihydroxyphenyl)azanium;chloride

Description

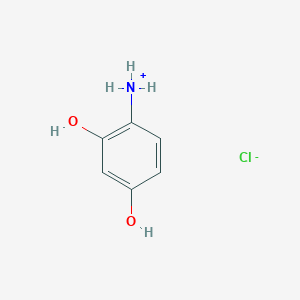

(2,4-Dihydroxyphenyl)azanium;chloride is an organic ammonium salt characterized by a phenyl ring substituted with hydroxyl groups at the 2- and 4-positions, linked to an azanium (NH₃⁺) group and a chloride counterion. Its molecular formula is C₆H₈ClNO₂, with a molecular weight of 161.59 g/mol (estimated). Notably, derivatives of dihydroxyphenyl compounds are critical in drug development, such as L-Dopa (used in Parkinson’s disease) and norepinephrine (a neurotransmitter) .

Properties

IUPAC Name |

(2,4-dihydroxyphenyl)azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJMPRKYLLJAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxyphenyl)azanium;chloride typically involves the hydroxylation of dopamine. The process can be summarized as follows:

Hydroxylation of Dopamine: Dopamine is hydroxylated at the beta-carbon by the enzyme dopamine beta-hydroxylase, resulting in the formation of norepinephrine.

Formation of Hydrochloride Salt: The free base form of norepinephrine is then reacted with hydrochloric acid to form norepinephrine hydrochloride.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using biotechnological methods. The process includes:

Fermentation: Microbial fermentation processes are employed to produce dopamine, which is then converted to norepinephrine.

Chemical Synthesis: Chemical synthesis methods are used to convert dopamine to norepinephrine, followed by the formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dihydroxyphenyl)azanium;chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adrenochrome and other oxidation products.

Reduction: Reduction reactions can convert it back to dopamine.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.

Major Products

Oxidation Products: Adrenochrome and other quinone derivatives.

Reduction Products: Dopamine.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-Dihydroxyphenyl)azanium;chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is studied for its role as a neurotransmitter and its effects on the nervous system.

Medicine: It is used in the treatment of hypotension and cardiac arrest due to its vasoconstrictive properties.

Industry: It is employed in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (2,4-Dihydroxyphenyl)azanium;chloride involves its interaction with adrenergic receptors. It primarily targets alpha and beta-adrenergic receptors, leading to:

Vasoconstriction: Activation of alpha-adrenergic receptors causes vasoconstriction, increasing blood pressure.

Cardiac Stimulation: Activation of beta-adrenergic receptors increases heart rate and contractility.

Neurotransmission: It acts as a neurotransmitter in the central and peripheral nervous systems, modulating various physiological responses.

Comparison with Similar Compounds

L-Dopa Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₄

- Structure : Features a 3,4-dihydroxyphenyl group linked to an alanine backbone (carboxylic acid and amine groups) .

- Key Differences :

- Substitution Pattern : L-Dopa has hydroxyl groups at the 3- and 4-positions on the phenyl ring, compared to 2,4-dihydroxy substitution in the target compound.

- Functional Groups : L-Dopa includes a carboxylate group, enhancing its solubility and role as a neurotransmitter precursor. The target compound lacks this, making it less polar.

- Applications : L-Dopa is a Parkinson’s disease therapeutic, whereas (2,4-dihydroxyphenyl)azanium;chloride derivatives may serve as intermediates in synthesizing catechol-based drugs .

Norepinephrine Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₃

- Structure: Contains a 3,4-dihydroxyphenyl group attached to an ethanolamine chain (β-hydroxyl and amine groups) .

- Key Differences: Backbone: Norepinephrine’s ethanolamine chain facilitates receptor binding in the sympathetic nervous system. The target compound’s simpler azanium group limits such interactions. Bioactivity: Norepinephrine acts as a hormone and neurotransmitter, while the target compound’s bioactivity remains understudied but may relate to antioxidant or metal-chelating properties .

(2,4-Dichlorophenyl)azanium;chloride

- Molecular Formula : C₆H₅Cl₃N

- Structure : Chlorine substituents at the 2- and 4-positions on the phenyl ring, with an azanium group .

- Key Differences :

- Substituent Effects : Chlorine atoms increase lipophilicity and electron-withdrawing effects, contrasting with the hydroxyl groups in the target compound, which enhance hydrophilicity and hydrogen-bonding capacity.

- Applications : Dichlorophenyl derivatives are often used in agrochemicals (e.g., pesticides) due to their stability, whereas dihydroxyphenyl derivatives are more common in pharmaceuticals .

L-Dopa Benzyl Ester Hydrochloride

- Molecular Formula: C₁₆H₁₈ClNO₄

- Structure : Benzyl ester of L-Dopa, with a 3,4-dihydroxyphenyl group and esterified carboxylate .

- Key Differences: Esterification: The benzyl ester increases lipophilicity, improving blood-brain barrier penetration compared to the parent L-Dopa or the target compound.

Structural and Functional Group Analysis

Research Findings and Implications

- Solubility and Reactivity : The 2,4-dihydroxy substitution in the target compound enhances solubility in polar solvents compared to chlorinated analogs. However, it is less soluble than L-Dopa due to the absence of a carboxylate group .

- Synthetic Utility : Its structure serves as a precursor for triazine-based UV absorbers (e.g., 2,4-bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine), highlighting its role in materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.